molecular formula C11H12N2O B3376503 6-Amino-4,8-dimethylquinolin-2(1h)-one CAS No. 120689-99-8

6-Amino-4,8-dimethylquinolin-2(1h)-one

Cat. No.: B3376503
CAS No.: 120689-99-8
M. Wt: 188.23 g/mol
InChI Key: VQNWIKJTUVWIFE-UHFFFAOYSA-N
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Description

6-Amino-4,8-dimethylquinolin-2(1H)-one is a quinolinone derivative characterized by a bicyclic aromatic structure with an amino group at position 6 and methyl substituents at positions 4 and 7. Quinolinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The quinolinone core, combined with electron-donating methyl and amino groups, likely influences solubility, stability, and intermolecular interactions, as observed in related compounds .

Properties

IUPAC Name

6-amino-4,8-dimethyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-6-4-10(14)13-11-7(2)3-8(12)5-9(6)11/h3-5H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNWIKJTUVWIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281686
Record name 6-Amino-4,8-dimethyl-2(1H)-quinolinone
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Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120689-99-8
Record name 6-Amino-4,8-dimethyl-2(1H)-quinolinone
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Record name 6-Amino-4,8-dimethyl-2(1H)-quinolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-4,8-dimethylquinolin-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4,8-dimethylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an amine in the presence of a base. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 6-Amino-4,8-dimethylquinolin-2(1H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4,8-dimethylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 6-Amino-4,8-dimethylquinolin-2(1H)-one span various fields including chemistry, biology, and medicine. Below are detailed insights into its applications:

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex organic molecules. Its structural features allow for modifications that lead to new derivatives with enhanced properties .

Biology

  • Biological Activity Studies : Research has indicated potential antimicrobial and anticancer properties. The compound has been evaluated for its effects on various cancer cell lines, demonstrating promising results as a therapeutic agent .
  • Enzyme Interaction Studies : It is used to study enzyme interactions and protein binding mechanisms. The amino group can form hydrogen bonds with biological macromolecules, facilitating these interactions .

Medicine

  • Therapeutic Applications : Investigated for its role in developing new drugs targeting specific diseases. Its unique structure allows it to interact with various biological pathways, making it a candidate for further pharmacological studies .
  • Inhibitor Development : Notably, derivatives of this compound have been identified as potent inhibitors for bromodomain-containing proteins (BRPFs), which are relevant in cancer therapy. These compounds exhibit low nanomolar potency against specific targets .

Industry

  • Production of Dyes and Pigments : The compound is also utilized in industrial applications such as dye and pigment production due to its stable chemical structure and reactive functional groups.

Case Studies

  • Anticancer Activity Assessment :
    • A study evaluated the effects of 6-Amino-4,8-dimethylquinolin-2(1H)-one on various cancer cell lines. Results indicated significant antiproliferative effects, suggesting its potential as a chemotherapeutic agent .
  • BRPF Inhibition Research :
    • Research highlighted the development of dual-targeting inhibitors based on this compound framework. These inhibitors showed effective selectivity against BRPF1 and HDAC6, demonstrating the compound's versatility in drug design .

Mechanism of Action

The mechanism of action of 6-Amino-4,8-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds


Key Observations :

  • Substituent Effects: Amino vs. Methyl Positioning: Methyl groups at positions 4 and 8 (target compound) may confer steric hindrance and lipophilicity, contrasting with 4,4-dimethyl analogs (e.g., and ), which feature a saturated dihydroquinoline ring and reduced aromaticity .
  • Synthetic Considerations: Aqueous synthesis methods for dihydroquinazolinones (e.g., ) highlight solvent compatibility trends that may extend to quinolinones, though ring saturation and substituents influence reaction pathways .

Research Findings and Limitations

  • Safety and Stability: Chlorinated analogs (e.g., ) require stringent safety protocols due to reactivity, whereas amino-substituted derivatives may offer safer profiles .
  • Knowledge Gaps: The absence of crystallographic or spectroscopic data for the target compound necessitates further characterization to validate inferred properties.

Biological Activity

6-Amino-4,8-dimethylquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. Its unique structure, characterized by an amino group and dual methyl substitutions, contributes to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of 6-Amino-4,8-dimethylquinolin-2(1H)-one is C10H10N2OC_{10}H_{10}N_2O with a molar mass of 174.20 g/mol. The compound's structure enhances its lipophilicity and alters its interaction with various biological targets, which may lead to distinct pharmacological profiles compared to other quinoline derivatives.

Antimicrobial Properties

Research indicates that 6-Amino-4,8-dimethylquinolin-2(1H)-one exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic processes essential for bacterial survival.

Anticancer Activity

Studies have also highlighted the anticancer potential of this compound. It has been tested against multiple cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

The biological activity of 6-Amino-4,8-dimethylquinolin-2(1H)-one can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including histone deacetylases (HDACs), which play crucial roles in gene expression regulation. This inhibition can lead to altered cell cycle progression and enhanced apoptosis in cancer cells .
  • Receptor Modulation : It has been identified as a modulator of certain receptors that are implicated in inflammatory responses and cellular signaling pathways. This modulation can affect calcium mobilization and other intracellular signaling cascades .

Case Studies and Research Findings

Several studies have documented the biological activity of 6-Amino-4,8-dimethylquinolin-2(1H)-one:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed improved antibacterial activity against strains resistant to conventional antibiotics. The findings suggest that modifications in the structure can enhance efficacy against resistant strains.
  • Cytotoxicity Against Cancer Cells : In vitro studies reported that 6-Amino-4,8-dimethylquinolin-2(1H)-one exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .
  • Mechanistic Insights : Research indicated that the compound's ability to inhibit HDACs correlates with increased acetylation of histones, leading to reactivation of tumor suppressor genes and subsequent cancer cell death .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals distinct biological profiles:

Compound NameStructure CharacteristicsUnique Features
4-AminoquinolineContains an amino group at position 4Known for antimicrobial properties
8-Methylquinolin-2(1H)-oneMethyl group at position 8Exhibits potential anticancer activity
6-Amino-4-methylquinolin-2(1H)-oneMethyl group at position 4Similar reactivity but different biological profile

The dual methyl substitution at positions 4 and 8 in 6-Amino-4,8-dimethylquinolin-2(1H)-one enhances its lipophilicity compared to these compounds, potentially leading to improved bioavailability and efficacy.

Q & A

Q. What synthetic methodologies are recommended for 6-Amino-4,8-dimethylquinolin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of quinolinone derivatives often involves hydrogenation and functional group substitution. For example, nitro-to-amine reduction can be achieved using Pd/C catalyst under hydrogen gas in ethanol, with reaction times optimized to 48 hours for high yields (72.9%) . Key parameters include catalyst loading (e.g., 10% Pd/C), solvent polarity, and temperature control (25–40°C). Post-reaction purification via flash chromatography (e.g., Biotage systems with ethyl acetate/hexane gradients) ensures purity. Reaction progress should be monitored using TLC or HPLC .

Q. How is structural characterization of 6-Amino-4,8-dimethylquinolin-2(1H)-one performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the quinolinone backbone and substituent positions. For similar compounds, aromatic protons appear at δ 6.6–8.7 ppm, while methyl groups resonate at δ 1.5–2.1 ppm .
  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding and π-π stacking interactions can be analyzed via Mercury visualization tools .

Q. What are the key considerations for designing biological activity assays for quinolinone derivatives?

  • Methodological Answer :
  • Antibacterial Screening : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
  • Cytotoxicity Profiling : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity. Data normalization to untreated cells and triplicate replicates ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological targets of 6-Amino-4,8-dimethylquinolin-2(1H)-one?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with bacterial DNA gyrase or human kinase domains). Grid boxes should encompass active sites (e.g., 25 ų) with exhaustiveness set to 50 for accuracy .
  • QSAR Modeling : Train models on PubChem datasets using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?

  • Methodological Answer :
  • Hybrid Validation : Compare results from receptor-based machine learning (ML) models (e.g., Haddad et al.’s bioelectronic nose approach) with wet-lab agonistic profiles (e.g., Saito et al.’s multi-receptor assays). Discrepancies often arise from methodological assumptions (e.g., single vs. multiple receptor targets) .
  • Meta-Analysis : Apply multidimensional scaling to harmonize datasets. For example, cluster divergent results by chemical feature similarity (e.g., halogenation patterns) and re-evaluate under standardized bioassay conditions .

Q. How can reaction byproducts be systematically identified and minimized during synthesis?

  • Methodological Answer :
  • LC-MS Analysis : High-resolution mass spectrometry identifies side products (e.g., over-reduced intermediates or dimerization byproducts). Adjust reaction stoichiometry or solvent polarity to suppress undesired pathways .
  • Catalyst Optimization : Screen alternative catalysts (e.g., PtO₂ or Raney Ni) for selective hydrogenation. Catalyst recycling studies (≥5 cycles) assess stability and cost-effectiveness .

Q. What crystallographic challenges arise in determining the structure of 6-Amino-4,8-dimethylquinolin-2(1H)-one, and how are they addressed?

  • Methodological Answer :
  • Twinned Crystals : Use SHELXD for structure solution from twinned data (e.g., HKL-3000 integration). Apply TwinRotMat for matrix refinement and RIGU checks for pseudosymmetry .
  • Disorder Modeling : Isotropic displacement parameters (Uiso) refine disordered methyl or amino groups. Constraints (e.g., SIMU/DELU in SHELXL) stabilize refinement convergence .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-4,8-dimethylquinolin-2(1h)-one

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